Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate

Description

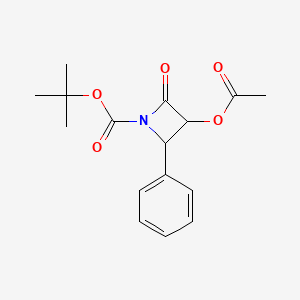

Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate is a β-lactam derivative featuring a strained four-membered azetidine ring. Its structure includes a tert-butyl carbamate group at position 1, a ketone at position 2, an acetyloxy substituent at position 3, and a phenyl group at position 3. The compound’s stereoelectronic properties are influenced by the ring strain inherent to azetidines, as well as the electron-withdrawing effects of the ketone and acetyloxy groups. The tert-butyl carbamate moiety enhances steric bulk and stability, while the phenyl group contributes to π-π interactions in supramolecular assemblies.

Properties

IUPAC Name |

tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJYQMKDOKJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino ester, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.

Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through esterification reactions. Acetyl chloride or acetic anhydride can be used as acylating agents in the presence of a base like pyridine.

Addition of the Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions. Phenyl lithium or phenyl magnesium bromide can be used as nucleophiles to react with appropriate electrophilic intermediates.

Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles like phenyl lithium or phenyl magnesium bromide can be used in the presence of appropriate solvents like tetrahydrofuran.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various phenyl-substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the acetyloxy and phenyl groups allows for specific interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can modulate receptor activity by binding to receptor sites, altering their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of functionalized azetidines. Key analogues include:

Methyl 3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate : Lacks the acetyloxy group, replacing it with a hydroxyl, which increases hydrogen-bonding capacity but reduces hydrolytic stability.

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate : Missing the acetyloxy group, leading to reduced steric hindrance and altered reactivity at position 3.

Benzyl 3-acetyloxy-2-oxo-4-methylazetidine-1-carboxylate: Substitutes the phenyl group with a methyl, diminishing π-π interactions but enhancing solubility in nonpolar solvents.

Data Table: Comparative Properties

Key Research Findings

NMR Spectral Analysis :

- Comparative NMR studies (e.g., δH for position 3: 5.2 ppm in the target vs. 4.8 ppm in the hydroxyl analogue) reveal distinct electronic environments due to substituent effects . Regions corresponding to the phenyl (δH 7.2–7.4 ppm) and tert-butyl (δH 1.4 ppm) groups remain consistent across analogues, confirming structural conservation in these regions .

- Shifts in regions A (positions 39–44) and B (positions 29–36) highlight the acetyloxy group’s influence on adjacent protons, a feature absent in simpler analogues .

Crystallographic Insights :

- SHELX-refined structures show the target compound’s azetidine ring adopts a puckered conformation (θ = 12°), whereas the tert-butyl 2-oxo analogue exhibits a planar ring (θ = 3°), attributed to steric clashes between the acetyloxy and phenyl groups .

Reactivity and Stability :

- The acetyloxy group undergoes hydrolysis under basic conditions (t1/2 = 2 h at pH 9), contrasting with the inertness of the 2-oxo analogue. This reactivity is exploited in prodrug designs .

- Lumping strategies classify the compound with other β-lactams due to shared ring strain and nucleophilic reactivity. However, its unique substituents necessitate separate treatment in kinetic models .

Thermal and Solubility Profiles :

- Differential scanning calorimetry (DSC) reveals a melting point of 148°C for the target compound, higher than the benzyl analogue (112°C), due to stronger crystal packing from phenyl interactions.

Contradictions and Limitations

- While lumping strategies group the compound with other β-lactams , its hydrolytic instability and steric demands diverge from classical β-lactam behavior, complicating predictive modeling.

- NMR data for region B overlaps with non-acetylated analogues in some solvents (e.g., CDCl3), suggesting solvent-dependent conformational flexibility .

Biological Activity

Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate, also known as (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the azetidine family, characterized by a four-membered cyclic structure. Its molecular formula is , and it features a tert-butyl group, an acetyloxy group, and a phenyl ring, which are critical for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Tert-butyl, acetyloxy, phenyl |

| Ring System | Azetidine |

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit various pharmacological properties, including:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Effects : Similar compounds have demonstrated activity against a range of bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl ring or the acetyloxy group can significantly alter its efficacy.

Case Studies

- Antitumor Studies : In vitro studies have shown that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine have been tested against human liver carcinoma cells (HepG2) with promising results .

- Antimicrobial Testing : Preliminary antimicrobial assays indicate that similar azetidine derivatives possess significant inhibitory effects on specific bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Synthesis and Reaction Pathways

The synthesis of Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine involves several steps:

- Starting Materials : The synthesis typically begins with readily available azetidine derivatives and acetic anhydride.

- Reaction Conditions : Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of azetidine derivative with acetic anhydride in a suitable solvent. |

| 2 | Purification through column chromatography. |

| 3 | Characterization using NMR and mass spectrometry. |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Tert-butyl 3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate, and how can purity and yield be optimized?

- Methodology :

- Step 1 : Start with halogenated precursors (e.g., 4-phenylazetidine derivatives) and perform nucleophilic substitution using tert-butyl esters under mild conditions (e.g., tetrahydrofuran as solvent, triethylamine as catalyst) .

- Step 2 : Cyclization to form the azetidine ring, followed by acetylation at the 3-position. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity. Typical yields range from 60–75% under optimized conditions .

- Critical Parameters :

- Solvent choice affects reaction kinetics; polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Catalyst loading (e.g., 10 mol% triethylamine) minimizes side reactions like ester hydrolysis.

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Primary Methods :

- X-ray crystallography : Resolve absolute stereochemistry using SHELX programs (SHELXL for refinement; SHELXS for structure solution) .

- NMR spectroscopy : Confirm substituent positions via - and -NMR (e.g., tert-butyl group at δ ~1.4 ppm, acetyloxy at δ ~2.1 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]+ ion).

Advanced Research Questions

Q. How can molecular docking and kinetic studies elucidate this compound’s interaction with biological targets (e.g., enzymes)?

- Experimental Design :

- Target Selection : Prioritize enzymes with known azetidine-binding pockets (e.g., proteases, kinases) based on structural homology .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate poses with MD simulations (GROMACS/AMBER) .

- Kinetic Assays : Perform enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to calculate and values.

- Troubleshooting : If experimental contradicts computational predictions, re-evaluate protonation states or solvation effects in docking models .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Systematic Approach :

- Variable 1 : Compare synthetic protocols (e.g., tert-butyl ester stability under acidic/basic conditions may alter final product integrity) .

- Variable 2 : Assess purity thresholds (e.g., trace solvents or byproducts in <95% pure samples may confound bioassays) .

- Variable 3 : Validate biological models (e.g., cell line specificity, enzyme isoforms). Replicate studies across independent labs using standardized protocols .

Q. What strategies are effective for optimizing the compound’s stability in aqueous environments for in vivo studies?

- Stability Profiling :

- Hydrolysis Kinetics : Monitor degradation at physiological pH (7.4) and temperature (37°C) via LC-MS. Tert-butyl esters are prone to hydrolysis; consider prodrug strategies (e.g., silyl ethers for temporary protection) .

- Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and slow degradation .

- Data Table :

| Condition (pH) | Half-life (h) | Major Degradants |

|---|---|---|

| 7.4 | 12.3 | Carboxylic acid |

| 5.0 | 48.7 | None detected |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.